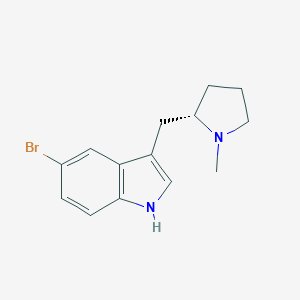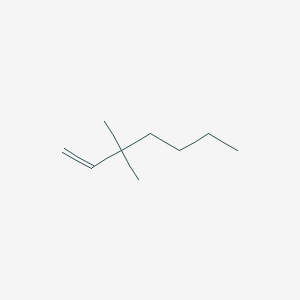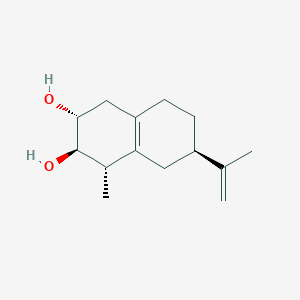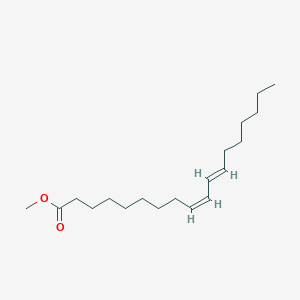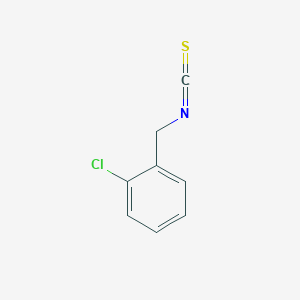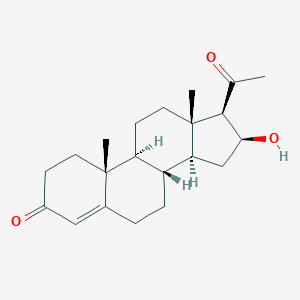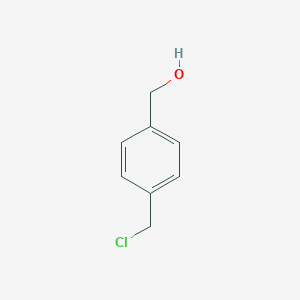
4-(クロロメチル)ベンジルアルコール
概要
説明
4-(Chloromethyl)benzyl alcohol is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzyl alcohol where a chlorine atom is substituted at the para position of the benzyl group. This compound is known for its versatility in various chemical reactions and applications in different fields.
科学的研究の応用
4-(Chloromethyl)benzyl alcohol has a wide range of applications in scientific research:
作用機序
Target of Action
4-(Chloromethyl)benzyl alcohol, also known as [4-(chloromethyl)phenyl]methanol, is a chemical compound used in various chemical reactions It’s often used as a reagent or intermediate in chemical synthesis .
Mode of Action
It’s known that chloromethyl groups are reactive and can participate in various chemical reactions . For instance, it can be used in the synthesis of 4-(chloromethyl)benzyl acetate .
Result of Action
Its primary use is as a reagent in chemical synthesis, where it contributes to the formation of other compounds .
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)benzyl alcohol can be influenced by various environmental factors For instance, its reactivity might be affected by the pH, temperature, and presence of other reactants in the solution.
準備方法
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzyl alcohol can be synthesized from 4-(chloromethyl)benzoyl chloride. The reaction involves the reduction of 4-(chloromethyl)benzoyl chloride using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 4-(Chloromethyl)benzyl alcohol often involves the chloromethylation of toluene followed by oxidation. The chloromethylation is typically carried out using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2). The resulting 4-(chloromethyl)toluene is then oxidized to form 4-(Chloromethyl)benzyl alcohol .
Types of Reactions:
Oxidation: 4-(Chloromethyl)benzyl alcohol can undergo oxidation to form 4-(chloromethyl)benzaldehyde or 4-(chloromethyl)benzoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Hydroxide ions (OH-)
Major Products Formed:
- 4-(Chloromethyl)benzaldehyde
- 4-(Chloromethyl)benzoic acid
- 4-(Hydroxymethyl)benzyl alcohol
類似化合物との比較
- 4-Chlorobenzyl alcohol
- 4-(Chloromethyl)benzoic acid
- 4-(Chloromethyl)benzoyl chloride
- 4-Hydroxyphenethyl bromide
- 2-(Bromomethyl)benzyl alcohol
Comparison: 4-(Chloromethyl)benzyl alcohol is unique due to its specific substitution pattern and reactivity. Compared to 4-Chlorobenzyl alcohol, it has an additional hydroxymethyl group, which enhances its versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
[4-(chloromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGALXJIOJZXBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408409 | |
| Record name | 4-(Chloromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16473-35-1 | |
| Record name | 4-(Chloromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloromethyl benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 4-(chloromethyl)benzyl alcohol play in synthesizing macromolecules?
A1: 4-(Chloromethyl)benzyl alcohol acts as an initiator for Atom Transfer Radical Polymerization (ATRP) [, ]. The chlorine atom in the chloromethyl group participates in the reversible activation/deactivation cycle characteristic of ATRP, enabling controlled polymerization of monomers like styrene. This allows for the synthesis of well-defined polymers with targeted molecular weights and narrow molecular weight distributions. In the provided research, 4-(chloromethyl)benzyl alcohol was utilized to generate linear polystyrene supports for the subsequent synthesis of aliphatic ester dendrimers [] and hydroxylated polybenzimidazole [].
Q2: How does the structure of 4-(chloromethyl)benzyl alcohol contribute to its functionality in material synthesis?
A2: The structure of 4-(chloromethyl)benzyl alcohol offers a unique combination of functionalities. The chloromethyl group facilitates ATRP, leading to controlled polymer chain growth [, ]. Simultaneously, the benzyl alcohol moiety allows for further chemical modification. For instance, the hydroxyl group can undergo esterification reactions [] or react with diisocyanate cross-linking agents [], enabling the construction of complex architectures like dendritic hybrids and cross-linked polymer membranes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
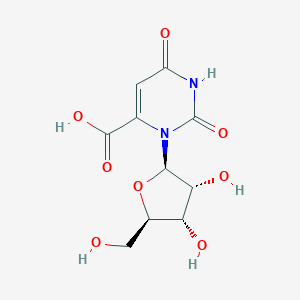
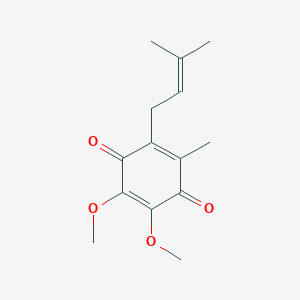

![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)
